molecular formula C15H13Cl2NO3 B5523444 2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide

2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5523444
M. Wt: 326.2 g/mol
InChI Key: LYKXAIYDHCIMAI-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide, commonly known as dicamba, is a herbicide that belongs to the class of synthetic auxins. It is widely used in agriculture as a selective weed killer for broadleaf weeds in crops such as soybeans, corn, and cotton. Dicamba has been in use since the 1960s and has undergone several modifications to improve its efficacy and reduce its environmental impact.

Scientific Research Applications

Metabolism Studies

Studies on chloroacetamide herbicides like acetochlor and alachlor have revealed complex metabolic activation pathways in both human and rat liver microsomes, leading to potential carcinogenic compounds. These pathways involve the formation of specific metabolites such as CDEPA and CMEPA, which undergo further metabolism to bioactivated carcinogenic products (Coleman et al., 2000).

Herbicidal Efficacy and Soil Interaction

Research on the reception, activity, and mobility of chloroacetamide herbicides in soil has highlighted the impact of agricultural practices, such as straw mulching and irrigation, on the effectiveness of these compounds. Such studies are critical for optimizing herbicidal applications and understanding environmental interactions (Banks & Robinson, 1986).

Environmental Fate and Adsorption

Investigations into the adsorption and mobility of herbicides like alachlor and metolachlor have shown that these processes are influenced by soil properties, which in turn affect the efficacy of the herbicides. These findings are essential for assessing the environmental impact of herbicide use (Peter & Weber, 1985).

Synthetic Methods and Molecular Docking

Synthetic methods for generating novel compounds with potential antimicrobial or anti-inflammatory activities often involve derivatives of chloroacetamide or related structures. Molecular docking analyses of such compounds can predict their efficacy against specific biological targets, contributing to the development of new therapeutic agents (Sharma et al., 2018).

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-12-5-3-11(4-6-12)18-15(19)9-21-14-8-10(16)2-7-13(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXAIYDHCIMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.